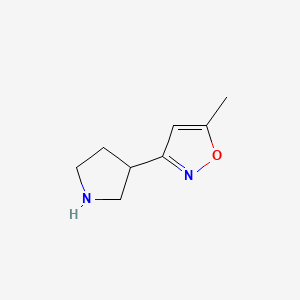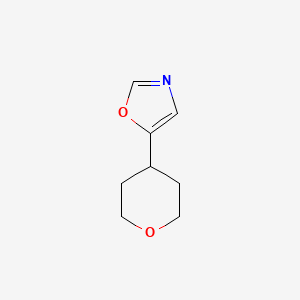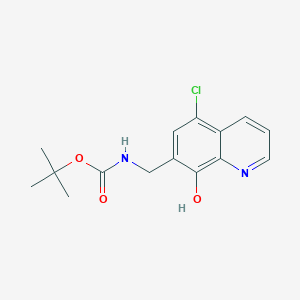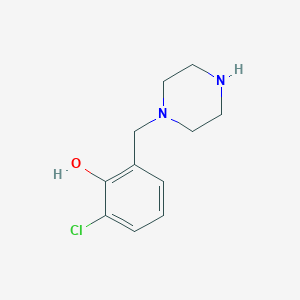
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride is a chemical compound with the molecular formula C13H21N3Cl It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with a piperidine derivative under basic conditions.
Ethylation: The ethyl groups are introduced through an alkylation reaction using ethyl halides in the presence of a strong base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine or piperidine rings.
Substitution: Alkylated or acylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but lacks the ethyl groups at positions 4 and 6.
4,6-Diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: Similar structure but contains a piperazine ring instead of a piperidine ring.
2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride: Similar structure but has a methyl group attached to the piperidine ring.
Uniqueness
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride is unique due to the presence of ethyl groups at positions 4 and 6 of the pyrimidine ring. These ethyl groups can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H22ClN3 |
|---|---|
Molekulargewicht |
255.79 g/mol |
IUPAC-Name |
4,6-diethyl-2-piperidin-4-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;/h9-10,14H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
XCVNSTSWOADRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)




![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)


![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)

